molecular formula C₁₂H₂₀O₆ B014674 Diacetone L-sorbose CAS No. 17682-70-1

Diacetone L-sorbose

Cat. No. B014674
CAS RN: 17682-70-1
M. Wt: 260.28 g/mol
InChI Key: GQXSDDHYUVYJCQ-NHRVJRKFSA-N
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Description

Synthesis Analysis

The synthesis of diacetone L-sorbose involves the acetonation of L-sorbose using acetone in the presence of catalysts. Research indicates that heteropoly acids are effective catalysts for this process, with acid H3PMo12O40 being identified as the most active for the purity and yield of diacetone sorbose (Maksimov & Timofeeva, 1995). Optimization studies using mathematical planning have also contributed to improving the synthesis efficiency (Fondarenko, Veksler, & Yakovlev, 1974).

Molecular Structure Analysis

Diacetone L-sorbose's molecular structure, resulting from its synthesis, plays a crucial role in its chemical reactivity and properties. The molecular structure is characterized by the presence of acetonide groups, which are key to its chemical behavior and subsequent conversion steps in ascorbic acid synthesis.

Chemical Reactions and Properties

The chemical reactions involving diacetone L-sorbose mainly pertain to its role as an intermediate in ascorbic acid production. One significant reaction is its electrochemical oxidation to diacetone-2-keto-L-gulonic acid (DAG), a direct precursor to ascorbic acid. Studies utilizing nickel foam electrodes have shown effective conversion of diacetone L-sorbose to DAG in alkaline medium, highlighting the importance of electrochemical methods in vitamin C synthesis (Nanzer, Langlois, & Cœuret, 1993).

Physical Properties Analysis

The physical properties of diacetone L-sorbose, such as solubility, boiling point, and crystalline structure, are essential for its handling and processing in the production of vitamin C. These properties are determined by its molecular structure and influence the conditions under which diacetone L-sorbose is synthesized, stored, and reacted in subsequent steps.

Chemical Properties Analysis

Diacetone L-sorbose's chemical properties, including its reactivity with other chemicals, stability under various conditions, and conversion efficiency to DAG, are critical for the optimization of vitamin C synthesis. The compound's susceptibility to conditions such as alkalinity, which affects its conversion to mesitylene oxide and ultimately the yield of ascorbic acid, is of particular interest (Glukhov, Zosimov, Obel'chenko, & Yakunin, 1980).

Scientific Research Applications

  • Chemical Building Blocks : Kiliani-acetonation on ketoses like d-fructose and l-sorbose produces branched sugar lactones, valuable as chirons for homochiral targets with functionalized quaternary centers (Hotchkiss et al., 2004).

  • Electrochemical Oxidation : Diacetone-L-sorbose (DAS) can be converted to diacetone-2-keto-l-gulonic acid (DAG) at a nickel foam electrode, achieving a maximum chemical yield of 90% and a faradaic yield of 20% (Nanzer, Langlois & Cœuret, 1993).

  • Vitamin C Production : Nickel foam electrodes are effective in producing diacetone-2-keto-L-gulonic acid from diacetone-l-sorbose, an intermediate in vitamin C production, with stable performance at temperatures between 2°C and 60°C (Nanzer, Langlois & Cœuret, 1993).

  • Extraction Efficiency : Pulsation packed columns can effectively isolate diacetone-L-sorbose from aqueous solutions, enhancing the efficiency of ascorbic acid production in continuous schemes (Vygon et al., 1985).

  • Chiral Separation : Diacetone-L-sorbose is also relevant in chiral separation studies, particularly in the context of NACE (Non-Aqueous Capillary Electrophoresis) using polyol derivative-boric acid complexes as chiral selectors (Wang et al., 2019).

  • Regioselectivity in Chemical Reactions : The acetonation of L-sorbose with acetone dimethyl ketal yields various products with varying degrees of regioselectivity, influenced by reaction conditions (Maeda, 1967).

  • Catalysis by Heteropolyacids : Heteropolyacids are highly active in L-sorbose acetonation, ensuring a more complete conversion into diacetone sorbose and reducing waste (Maksimov & Timofeeva, 1995).

  • Catalysis by Ion Exchange Resins : Macroporous cationic exchange resins catalyze the condensation of L-sorbose with acetone to form diacetone sorbose, with the reaction's efficiency being temperature-dependent and inversely proportional to sorbose particle size (Nair, Shah & Sreenivasan, 1981).

Safety And Hazards

When handling Diacetone L-sorbose, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye5. Use personal protective equipment and ensure adequate ventilation5. Remove all sources of ignition and evacuate personnel to safe areas5.


properties

IUPAC Name

[(1R,2S,6S,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-10(2)14-5-7-8(16-10)9-12(6-13,15-7)18-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7-,8+,9-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXSDDHYUVYJCQ-NHRVJRKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891870
Record name Diacetone L-sorbose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacetone L-sorbose

CAS RN

17682-70-1
Record name Diacetone L-sorbose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17682-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diacetone L-sorbose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-L-Sorbofuranose, 2,3:4,6-bis-O-(1-methylethylidene)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.830
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 200 ml of acetone were added 10.0 g of L-sorbose and 89.7 mg of antimony pentachloride, and the mixture was refluxed with stirring in a water bath of 61° C. for 8 hours. During this reaction, the refluxing solvent was dried with 35 g of Molecular Sieves 3A interposed between the reaction vessel and the condenser. After completion of the reaction, the total volume of the reaction mixture was adjusted to 200 ml, and the quantitative analysis by gas chromatography (column: 3% Silicon OV-17, on Uniport HPS 3m, column temperature; 160° C.) indicated that there was obtained 12.29 g (85.1%) of 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose.
[Compound]
Name
3m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
89.7 mg
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
178
Citations
WR Sullivan - Journal of the American Chemical Society, 1945 - ACS Publications
… benzoyl esters of diacetone-L-sorbose (VII) is carried out with 50% acetic acid, the intermediate monoacetone compounds .(YIII) are the major products, while the use of dilute mineral …
Number of citations: 27 0-pubs-acs-org.brum.beds.ac.uk
MA Nadtochii, LE Burova, IB Vasil'eva… - Pharmaceutical …, 2001 - Springer
Diacetone-L-sorbose (DAS) is an intermediate product in the synthesis of ascorbic acid. DAS is obtained by acetonating L-sorbose in the presence of a catalyst. Possible catalysts are …
KP Latyshenko, GV Tusunyan - Biotechnology in Russia, 2006 - elibrary.ru
The goal of the present work was to design an automatic apparatus for continuous control of the DAS and NaOH concentrations during the microbiological production of ascorbic acid. …
Number of citations: 0 elibrary.ru
HA Lyazidi, MZ Benabdallah, J Berlan… - … Canadian Journal of …, 1996 - Wiley Online Library
… The oxidation of diacetone-L-sorbose (DAS) into diacetone-2-keto-L-gulonic acid (DAG) is a … There are a variety of routes for the manufacture of DAG from DAS (diacetoneL-sorbose) …
ÉA Pan'kov, NY Prikhod'ko, GP Chernysh - Pharmaceutical Chemistry …, 1973 - Springer
… In the present work we show the losses of mono- and diacetone-L-sorbose (iVIAS and DAS) in waste water in the manufacture of L-ascorbic acid in the Belgorod Vitamin Combine, and …
S Levi, G Spirov, E Pencheva - Pharmaceutical Chemistry Journal, 1978 - Springer
On the basis of some kinetic studies of the acetonation of L-sorbose, 1, 2-MAS, and 2, 3-MAS to DAS [2-4], attempts have been made to find the optimum technological conditions for …
KB Pal'chik, VV Terent'ev, AE Maslov… - Pharmaceutical …, 1977 - Springer
The control of the column oxidation of DAS amounts to the automatic regulation of the rates of flow of the solutions of NaHPC and DAS and the manual regulation of the feed of catalyst …
IY Chepchurov, PI Stal'nov, AT Kirsanov… - Pharmaceutical …, 1996 - Springer
According to a technological scheme for vitamin C production, adopted at the" Belvitaminy" Joint-Stock Company, diacetone-L-sorbose (DAS) oxidation by sodium hypochlorite (SHC) is …
J Nanzer, S Langlois, F Coeuret - Journal of applied electrochemistry, 1993 - Springer
… This paper deals with the electrochemical oxidation of diacetone-L-sorbose (DAS) to diacetone-2keto-L-gulonic acid (DAG) at a nickel foam electrode in alkaline medium. DAG is an …
J Nanzer, S Langlois, F Coeuret - Journal of applied electrochemistry, 1993 - Springer
… One step in the process is the oxidation of DAS (diacetone-L-sorbose) to DAG (diacetone-2-keto-L-gulonic acid). By electrochemically generating hypobromide in situ as an oxidation …

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